molecular formula C23H20N4O6 B11462217 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11462217
M. Wt: 448.4 g/mol
InChI Key: KGFICNXWFJIHMH-UHFFFAOYSA-N
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Description

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include cyclization reactions, condensation reactions, and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE include other pyrano[2,3-c]pyrazole derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

6-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H20N4O6/c1-28-12-6-4-5-11(7-12)18-17-16(14(9-24)22(25)33-23(17)27-26-18)13-8-15(29-2)20-21(19(13)30-3)32-10-31-20/h4-8,16H,10,25H2,1-3H3,(H,26,27)

InChI Key

KGFICNXWFJIHMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

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